molecular formula C10H11N5O2 B14869903 N-methoxy-N-methyl-3-(1H-tetrazol-1-yl)benzamide

N-methoxy-N-methyl-3-(1H-tetrazol-1-yl)benzamide

Cat. No.: B14869903
M. Wt: 233.23 g/mol
InChI Key: QSKSAIQBSBNWNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methoxy-N-methyl-3-(1H-tetrazol-1-yl)benzamide is an organic compound that belongs to the class of benzamides It features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methoxy-N-methyl-3-(1H-tetrazol-1-yl)benzamide typically involves the reaction of N-methoxy-N-methylbenzamide with a tetrazole derivative. One common method is the reaction of N-methoxy-N-methylbenzamide with sodium azide and triethyl orthoformate under acidic conditions to form the tetrazole ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-methoxy-N-methyl-3-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzamide moiety can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tetrazole ring can lead to the formation of nitro derivatives, while reduction can yield amine derivatives.

Mechanism of Action

The mechanism of action of N-methoxy-N-methyl-3-(1H-tetrazol-1-yl)benzamide involves its interaction with molecular targets through the tetrazole ring. The tetrazole ring can stabilize electrostatic interactions and enhance the compound’s ability to penetrate cell membranes. This allows the compound to effectively interact with enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methoxy-N-methyl-3-(1H-tetrazol-1-yl)benzamide is unique due to the presence of both the methoxy and methyl groups on the benzamide moiety, combined with the tetrazole ring. This combination of functional groups provides a balance of electronic properties and steric effects, making it a versatile compound for various applications.

Properties

Molecular Formula

C10H11N5O2

Molecular Weight

233.23 g/mol

IUPAC Name

N-methoxy-N-methyl-3-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C10H11N5O2/c1-14(17-2)10(16)8-4-3-5-9(6-8)15-7-11-12-13-15/h3-7H,1-2H3

InChI Key

QSKSAIQBSBNWNS-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=CC(=CC=C1)N2C=NN=N2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.